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Abstract: This technical guide provides a comprehensive overview of the computational
chemistry data and methodologies relevant to the study of (2R)-2-
(Methoxymethyl)morpholine. While specific in-depth computational studies on this particular
enantiomer are not extensively available in public literature, this document aggregates
available computed data for the corresponding (2S) enantiomer and outlines the standard
computational protocols applied to similar morpholine derivatives. This information serves as a
valuable resource for researchers in the fields of medicinal chemistry and drug discovery,
offering insights into the molecule's conformational preferences, electronic properties, and
potential interactions. The guide is structured to present quantitative data in a clear, tabular
format, detail experimental and computational protocols, and provide visual representations of
computational workflows.

Introduction

(2R)-2-(Methoxymethyl)morpholine is a heterocyclic organic compound belonging to the
morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry,
appearing in numerous approved drugs.[1] Computational chemistry provides a powerful lens
through which to understand the three-dimensional structure, stability, and reactivity of such
molecules, which is critical for rational drug design and development.
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This guide focuses on the computational characterization of (2R)-2-
(Methoxymethyl)morpholine. Due to a scarcity of published computational studies specifically
on the (2R) enantiomer, this document presents computed data for the (2S)-2-
(methoxymethyl)morpholine isomer as a reference, sourced from the PubChem database.[2]
Furthermore, it details the established computational methodologies used for analyzing related
morpholine compounds, providing a framework for future in silico studies.

Molecular Properties and Computed Data

The fundamental physicochemical properties of a molecule are crucial for predicting its
behavior in biological systems. The following tables summarize the computed properties for
(2S)-2-(methoxymethyl)morpholine, which are expected to be identical for the (2R) enantiomer,
with the exception of properties related to chirality.

Table 1: General and Computed Physical/Chemical Properties of (2S)-2-
(Methoxymethyl)morpholine[2]

Property Value Source

Molecular Formula CeH13NO:2 PubChem
Molecular Weight 131.17 g/mol PubChem
Exact Mass 131.094628657 Da PubChem
XLogP3-AA -0.7 PubChem
Topological Polar Surface Area  30.5 A2 PubChem
Heavy Atom Count 9 PubChem
Complexity 77.5 PubChem
Rotatable Bond Count 2 PubChem
Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor
3 PubChem
Count

Table 2: Computed Descriptors for (2S)-2-(Methoxymethyl)morpholine[2]
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Descriptor Value

IUPAC Name (2S)-2-(methoxymethyl)morpholine

inChi INChl=1S/C6H13N0O2/c1-8-5-6-4-7-2-3-9-6/h6-
7H,2-5H2,1H3/t6-/m0/s1

InChlKey ZPELJYYPPKJKBE-LURJTMIESA-N

Canonical SMILES COC[C@H]1CNCCO1

Computational Methodologies

Detailed computational studies on morpholine derivatives typically employ a range of quantum
chemical methods to elucidate their structural and electronic properties. The following protocols
are based on methodologies reported for similar compounds and represent a standard
approach for the computational analysis of (2R)-2-(Methoxymethyl)morpholine.

Conformational Analysis

The conformational landscape of the morpholine ring is a key determinant of its biological
activity. The chair conformation is generally the most stable.

e Protocol: Acommon approach involves an initial conformational search using molecular
mechanics force fields (e.g., MMFF94s). The resulting low-energy conformers are then
subjected to geometry optimization and frequency calculations using Density Functional
Theory (DFT). A widely used functional and basis set combination for such organic
molecules is B3LYP/6-31G(d,p). The absence of imaginary frequencies in the output
confirms that the optimized structures are true minima on the potential energy surface. The
global minimum conformation is identified as the one with the lowest electronic energy. This
methodology was successfully applied to determine the global minimum conformation of a
related morpholine derivative.[3]

Spectroscopic and Electronic Property Calculations

Computational methods can predict spectroscopic properties and provide insights into the
electronic structure of a molecule.
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» Protocol: Following geometry optimization, vibrational frequencies (FT-IR and Raman
spectra) can be calculated at the same level of theory (e.g., B3LYP/6-31++G(d,p)).[4][5]
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest
unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic
potential (MEP), can also be computed. Time-dependent DFT (TD-DFT) is the method of
choice for predicting UV-Vis absorption spectra.[6] These calculations provide valuable data

that can be correlated with experimental findings.

Visualization of Computational Workflows

The following diagrams illustrate the typical workflows for the computational analysis of a small
molecule like (2R)-2-(Methoxymethyl)morpholine.
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Computational Chemistry Workflow for (2R)-2-(Methoxymethyl)morpholine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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